molecular formula C13H27N B13314128 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine

2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine

Cat. No.: B13314128
M. Wt: 197.36 g/mol
InChI Key: QAIKBVVFPLUUPE-UHFFFAOYSA-N
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Description

2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C13H27N It is a cyclohexane derivative with a tert-butyl group and an isopropylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bulky tert-butyl and isopropyl groups influence its binding affinity and selectivity towards these targets. The cyclohexane ring provides a rigid framework that affects the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine
  • 2-tert-butyl-N-[3-(propan-2-yloxy)propyl]cyclohexan-1-amine
  • N-(propan-2-yl)(tert-butoxy)carbohydrazide

Uniqueness

This compound is unique due to its specific combination of tert-butyl and isopropylamine groups attached to a cyclohexane ring. This structural arrangement imparts distinct steric and electronic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

2-tert-butyl-N-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C13H27N/c1-10(2)14-12-9-7-6-8-11(12)13(3,4)5/h10-12,14H,6-9H2,1-5H3

InChI Key

QAIKBVVFPLUUPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCCCC1C(C)(C)C

Origin of Product

United States

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